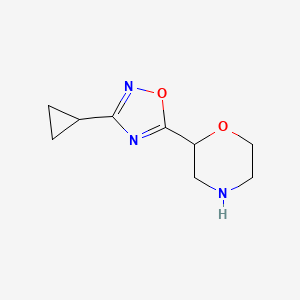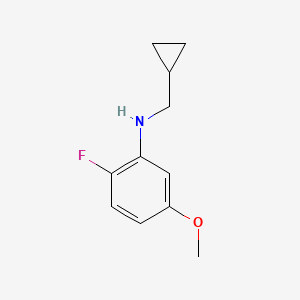
N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a fluorine atom at the 2-position and a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-5-methoxyaniline.
N-Alkylation: The aniline is subjected to N-alkylation using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or other reducible functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the methoxy group, using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Hydrogenated aromatic rings or reduced functional groups.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or enhanced stability.
Biological Studies: The compound can be used as a probe to study enzyme interactions or receptor binding due to its unique structural features.
Industrial Applications: It can be used in the synthesis of agrochemicals or other industrial chemicals where specific functional groups are required.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The cyclopropylmethyl group can enhance binding affinity and selectivity, while the fluorine atom can influence the compound’s metabolic stability and bioavailability. The methoxy group can modulate the compound’s electronic properties, affecting its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)-2-fluoroaniline: Lacks the methoxy group, which can affect its reactivity and biological activity.
N-(cyclopropylmethyl)-5-methoxyaniline: Lacks the fluorine atom, which can influence its metabolic stability and binding affinity.
N-(cyclopropylmethyl)-2-methoxyaniline: Lacks the fluorine atom and has the methoxy group at a different position, affecting its overall properties.
Uniqueness
N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline is unique due to the combination of the cyclopropylmethyl group, fluorine atom, and methoxy group. This specific arrangement of functional groups imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry, materials science, and industrial chemistry.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-fluoro-5-methoxyaniline |
InChI |
InChI=1S/C11H14FNO/c1-14-9-4-5-10(12)11(6-9)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 |
InChI Key |
FZXHWHIKGWOPIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)NCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Azepan-1-yl)phenyl]ethan-1-amine](/img/structure/B13201444.png)

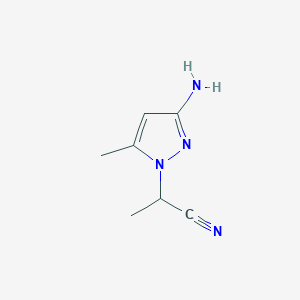
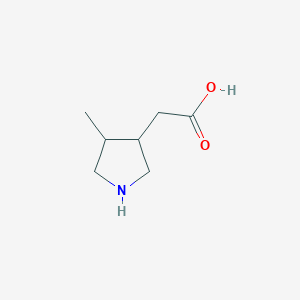
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13201467.png)

![8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol](/img/structure/B13201496.png)
![[2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13201500.png)
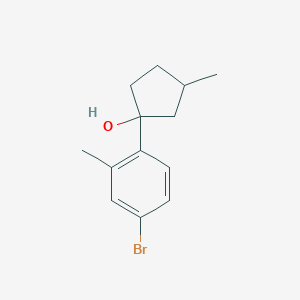


![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B13201521.png)
![N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide](/img/structure/B13201531.png)
